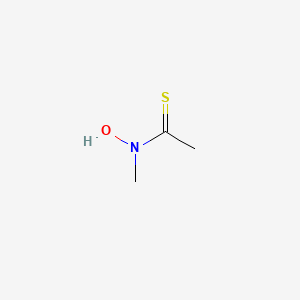

N-Hydroxy-N-methylethanethioamide

Description

Significance of N-Hydroxylated Functional Groups in Contemporary Organic and Medicinal Chemistry

N-hydroxylated functional groups, characterized by the presence of a hydroxyl group attached to a nitrogen atom (N-OH), are of considerable interest in modern chemical research. The introduction of a hydroxyl group can profoundly influence a molecule's properties, including its electronic profile, solubility, and steric dimensions. ashp.org This functional group can participate in hydrogen bonding, which is crucial for molecular recognition and binding affinity to biological targets. acs.orgreachemchemicals.com While prevalent in natural products, the deliberate incorporation of N-hydroxy groups into synthetic molecules is a strategic approach to modulate their chemical and physical characteristics. hyphadiscovery.comnih.gov The presence of the N-O single bond can, however, introduce elements of instability, and the reactivity of these metabolites is an area of active investigation. nih.gov

The strategic placement of a hydroxyl group on a nitrogen atom can also impact a molecule's permeability across biological membranes. For instance, the introduction of a hydroxyl group on the nitrogen of an imidazolyl ring has been shown to enhance blood-brain barrier permeability compared to its non-hydroxylated counterpart. nih.gov This highlights the nuanced and often beneficial role of N-hydroxylation in designing molecules with specific desired properties.

Overview of Thioamide Chemical Space and its Distinctive Reactivity Profiles

Thioamides, structural analogs of amides where the carbonyl oxygen is replaced by a sulfur atom, occupy a unique and versatile chemical space. nih.gov This single-atom substitution leads to significant changes in the molecule's properties. The carbon-sulfur double bond (C=S) in thioamides is longer and weaker than the carbon-oxygen double bond (C=O) in amides. nih.gov This difference in bond strength and length contributes to the distinct reactivity of thioamides, making them more reactive towards both nucleophiles and electrophiles compared to their amide counterparts. nih.gov

Spectroscopically, thioamides exhibit characteristic signals that differentiate them from amides. The C=S bond has a UV absorption maximum around 265 nm and an IR stretch at approximately 1120 cm⁻¹, compared to the C=O bond's absorption at 220 nm and stretch at 1660 cm⁻¹. nih.gov In ¹³C NMR spectroscopy, the thioamide carbonyl carbon resonance appears significantly downfield (200–210 ppm) compared to the corresponding amide resonance. nih.gov Furthermore, thioamides are stronger hydrogen bond donors but weaker acceptors than amides, a property that influences their interaction with other molecules and their potential applications in areas like protein engineering. nih.govacs.org The unique electronic and steric properties of the thioamide group also allow for applications such as photoswitches in peptides. nih.gov

Unique Structural Features and Research Relevance of N-Hydroxy-N-methylethanethioamide within Hydroxamic Acid and Thioamide Analogues

This compound integrates the key features of both N-hydroxylated compounds and thioamides into a single molecular entity. Its structure, featuring a thioacyl group, a hydroxyl group, and a methyl group all attached to a central nitrogen atom, distinguishes it from its close relatives, hydroxamic acids and simple thioamides.

Hydroxamic acids, which possess a -C(=O)N(OH)- functional group, are well-known for their metal-chelating properties and have been extensively studied. Thiohydroxamic acids, the sulfur analogs, are also recognized for their potential as inhibitors of enzymes like histone deacetylases (HDACs). calstate.edu this compound, as a thiohydroxamic acid derivative, is therefore of interest for its potential to interact with metal ions.

The presence of the methyl group on the nitrogen atom in this compound prevents the formation of certain tautomers that are possible in N-unsubstituted thiohydroxamic acids. Tautomerism in N-hydroxy amidines, which are structurally related, has been shown to be influenced by solvent and the presence of water molecules. nih.gov The fixed substitution pattern in this compound simplifies its tautomeric landscape, making it a valuable model for studying the intrinsic properties of the N-hydroxy thioamide functional group.

Furthermore, the combination of the N-hydroxy and thioamide moieties suggests potential applications beyond metal chelation. For instance, various N-hydroxy compounds and thioamide-containing molecules have been investigated as nitric oxide (NO) donors or have been incorporated into NO-donating hybrid molecules. nih.govgoogle.comgoogle.com The unique electronic environment created by the sulfur and hydroxylated nitrogen atoms could influence the molecule's ability to release NO under specific conditions.

The study of this compound and its analogs is crucial for expanding our understanding of the interplay between these two important functional groups and for unlocking their potential in the development of novel chemical tools and therapeutic agents.

Structure

3D Structure

Properties

CAS No. |

32117-77-4 |

|---|---|

Molecular Formula |

C3H7NOS |

Molecular Weight |

105.16 g/mol |

IUPAC Name |

N-hydroxy-N-methylethanethioamide |

InChI |

InChI=1S/C3H7NOS/c1-3(6)4(2)5/h5H,1-2H3 |

InChI Key |

YTFCTGPQUINBIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=S)N(C)O |

Origin of Product |

United States |

Synthetic Methodologies for N Hydroxy N Methylethanethioamide and Its Analogues

Direct Synthesis Approaches for N-Hydroxy-N-methylethanethioamide

Direct synthesis of this compound, for which specific literature is not extensively available, can be conceptually designed based on established principles of thioamide formation. A plausible and direct route involves the thioacylation of N-methylhydroxylamine with a suitable thioacylating agent.

A hypothetical direct synthesis could involve the reaction of N-methylhydroxylamine with a thioacetylating agent such as thioacetic acid or its derivatives. The challenge in this approach lies in controlling the reactivity to prevent side reactions, such as over-alkylation or decomposition of the starting materials and product. The nucleophilic nitrogen of N-methylhydroxylamine can react with the electrophilic carbon of the thioacylating agent.

Table 1: Plausible Direct Thioacylation for this compound

| Reactant 1 | Reactant 2 | Proposed Conditions | Potential Product |

| N-Methylhydroxylamine | Thioacetic Anhydride | Aprotic solvent (e.g., THF, DCM), low temperature | This compound |

| N-Methylhydroxylamine | S-Thioacetyl-dithiocarbonate | Base (e.g., pyridine), controlled temperature | This compound |

This direct approach, while theoretically sound, would require careful optimization of reaction conditions, including solvent, temperature, and the choice of the thioacylating agent and any necessary base, to achieve a viable yield and purity of the target compound.

Precursor-Based Thionation Strategies for N-Hydroxy Amides

A more extensively documented and practical approach to synthesizing N-hydroxylated thioamides involves the thionation of a corresponding N-hydroxy amide precursor. This two-step strategy first involves the synthesis of the N-hydroxy amide, followed by the conversion of the carbonyl group to a thiocarbonyl group.

The conversion of N-hydroxylated amides to their thioamide counterparts is a key step in this synthetic strategy. Research has demonstrated the successful thionation of N-benzoyloxy amides, which are protected forms of N-hydroxy amides, using Lawesson's reagent. Following thionation, the protecting group is removed to yield the desired N-hydroxy thioamide. nih.govbeilstein-journals.org

For the synthesis of this compound, the precursor would be N-hydroxy-N-methylethanamide. This precursor would first be protected, for instance as N-benzoyloxy-N-methylethanamide, and then subjected to thionation. The resulting N-benzoyloxy-N-methylethanethioamide would then be deprotected to afford the final product. The reaction of N-(benzoyloxy)amides with Lawesson's reagent has been shown to produce N-(benzoyloxy)thioamides in moderate yields, typically ranging from 53-76%. nih.govbeilstein-journals.org

The choice of thionating agent and the reaction conditions are critical for the successful conversion of N-hydroxy amides to N-hydroxy thioamides, especially given the potential sensitivity of the N-hydroxy group. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is a commonly used thionating agent for amides. nih.govnih.govresearchgate.netnih.gov

Optimization of the thionation reaction involves several factors:

Solvent: Anhydrous solvents such as toluene, xylene, or tetrahydrofuran (B95107) (THF) are typically employed. nih.gov The choice of solvent can influence the solubility of the reactants and the reaction temperature.

Temperature: Thionation reactions are often carried out at elevated temperatures, but for sensitive substrates like N-hydroxy amides, milder conditions may be necessary to prevent degradation.

Stoichiometry: The molar ratio of the thionating agent to the amide is a crucial parameter to optimize to ensure complete conversion while minimizing side products.

Reaction Time: The duration of the reaction needs to be monitored to determine the point of maximum conversion.

Table 2: General Conditions for Thionation of Amides using Lawesson's Reagent

| Substrate Type | Thionating Agent | Solvent | Temperature | Typical Yield | Reference |

| N-(Benzoyloxy)amides | Lawesson's Reagent | Anhydrous Toluene | Reflux | 53-76% | nih.govbeilstein-journals.org |

| General Amides | Lawesson's Reagent | THF | Room Temperature | High | nih.gov |

| General Amides | Phosphorus Pentasulfide | Pyridine | Varies | Good | nih.gov |

Alternative thionating reagents to Lawesson's reagent include phosphorus pentasulfide (P₄S₁₀) and Belleau's reagent. The reactivity and selectivity of these reagents can differ, and their suitability for N-hydroxy amides would need to be experimentally determined. For instance, P₄S₁₀ often requires harsher reaction conditions compared to Lawesson's reagent.

Synthesis of N-Hydroxylated Thioamide Derivatives and Analogues

The synthesis of derivatives and analogues of this compound can be achieved through two primary strategies: modifying an existing thioamide scaffold or building the thioamide functionality within a precursor that already contains the N-hydroxy group.

A potential route to N-hydroxylated thioamides is the direct N-hydroxylation of a pre-existing thioamide. For instance, N-methylethanethioamide could theoretically be N-hydroxylated. However, this approach is challenging due to the potential for oxidation at the sulfur atom or other sites on the molecule.

A more controlled method is N-hydroxymethylation, which has been demonstrated on various thioamides. The reaction of thioamides with formaldehyde (B43269) in an aqueous alcohol medium can lead to the formation of N-(hydroxymethylene)thioamides. mdpi.com While this introduces a hydroxymethylene group rather than a direct hydroxy group on the nitrogen, it represents a method for modifying the N-substituent of a thioamide to incorporate a hydroxyl functionality.

Table 3: N-Hydroxymethylation of Thioamides

| Thioamide Substrate | Reagent | Solvent | Conditions | Product | Yield | Reference |

| (E)-Arylmethylenecyanothioacetamides | Formaldehyde (aq.) | Ethanol | Gentle heating | N-(Hydroxymethylene)thioamides | Good | mdpi.com |

This strategy involves starting with a molecule that already contains the N-hydroxy-N-methyl group and then constructing the thioamide functionality. A primary method for this is the thioacylation of N-methylhydroxylamine, as discussed in the direct synthesis section.

Another approach is the conversion of a carboxylic acid to a thioamide. This can be achieved by first activating the carboxylic acid and then reacting it with a sulfur source and an amine. For the synthesis of this compound, one could envision a multi-component reaction involving acetic acid, a sulfur source, and N-methylhydroxylamine. However, the feasibility of such a reaction would depend on the compatibility of the N-hydroxy group with the reaction conditions.

Diversification of the Ethanethioamide Scaffold via Post-Synthetic Modifications

The ethanethioamide scaffold, particularly in its N-hydroxy-N-methylated form, presents a versatile platform for further chemical diversification through post-synthetic modifications. These modifications are crucial for developing analogues with tailored properties, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space. Key strategies for diversification focus on the thionation of amide precursors and the functionalization of the N-hydroxy group and the thioamide nitrogen.

One of the primary methods for the synthesis of N-hydroxythioamides involves the thionation of the corresponding N-hydroxyamides. A common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This process typically involves the conversion of a protected N-hydroxyamide, such as an N-(benzoyloxy)amide, to the corresponding N-(benzoyloxy)thioamide. The reaction proceeds in moderate to good yields, generally ranging from 53% to 76%. nih.gov The subsequent removal of the protecting group, for instance, the benzoyl group, can be achieved under mild conditions, such as treatment with ammonium (B1175870) hydroxide (B78521) in methanol, to furnish the final N-hydroxythioamide in high yield. nih.gov This two-step sequence allows for the late-stage introduction of the thioamide functionality, expanding the diversity of accessible compounds from a common amide intermediate.

A practical example of this is the conversion of N-(benzoyloxy)amides to their thioamide counterparts. The reaction with Lawesson's reagent effectively replaces the carbonyl oxygen with sulfur. Following this thionation, the benzoyl protecting group can be cleaved to yield the desired N-hydroxythioamide. nih.gov This methodology has been successfully applied in the synthesis of pseudopeptides containing N-hydroxythioamide linkages, demonstrating its utility in complex molecular architectures. nih.gov

| Precursor | Reagent | Product | Yield (%) |

| N-(benzoyloxy)amide | Lawesson's Reagent | N-(benzoyloxy)thioamide | 53-76 |

| N-(benzoyloxy)thioamide | 10% NH4OH/MeOH | N-hydroxythioamide | 87 |

Further diversification can be achieved by modifying the thioamide nitrogen. For instance, N-hydroxymethylation of thioamides can be accomplished through a straightforward reaction with formaldehyde. mdpi.comresearchgate.net This reaction typically proceeds by heating the thioamide with an aqueous solution of formaldehyde in an alcohol medium, such as ethanol. mdpi.comresearchgate.net The process does not require a catalyst and provides the N-(hydroxymethylene)thioamides in good yields. mdpi.comresearchgate.net This modification introduces a reactive hydroxymethyl group, which can serve as a handle for further functionalization.

| Reactant | Reagent | Product |

| Thioamide | Formaldehyde | N-(hydroxymethylene)thioamide |

While direct post-synthetic modification of the N-hydroxy group of this compound is not extensively documented in the context of this specific molecule, related chemistries on other scaffolds suggest potential pathways for diversification. For example, the alkylation of N-hydroxyindoles to form N-alkoxyindoles is a well-established transformation. nih.gov This is often achieved using alkylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. nih.gov Such a strategy could potentially be adapted to the N-hydroxy group of the ethanethioamide scaffold, allowing for the introduction of various alkyl or other functional groups, thereby expanding the library of accessible analogues.

The ability to perform these post-synthetic modifications is critical for fine-tuning the chemical and physical properties of this compound and its analogues. These derivatization strategies are fundamental in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount for achieving desired functions.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H, ¹³C, and Heteronuclear NMR Characterization

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for the initial characterization of N-Hydroxy-N-methylethanethioamide. The expected chemical shifts provide a fingerprint of the molecule's electronic structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the nitrogen (N-CH₃) would likely appear as a singlet in the range of δ 3.0-3.5 ppm. The protons of the ethyl group (CH₃CH₂) would present as a quartet for the methylene (B1212753) group (CH₂) and a triplet for the terminal methyl group (CH₃). The hydroxyl proton (OH) is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. The most deshielded carbon would be the thiocarbonyl carbon (C=S) due to the double bond and electronegativity of the attached nitrogen and sulfur atoms, with an expected chemical shift in the range of δ 190-210 ppm. The carbons of the ethyl group and the N-methyl group would appear at higher fields.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ) in ppm | Multiplicity | Notes |

| N-CH ₃ | ¹H | 3.0 - 3.5 | Singlet | |

| CH ₃CH₂ | ¹H | 1.1 - 1.4 | Triplet | Coupled to the CH₂ group |

| CH₃CH ₂ | ¹H | 2.5 - 2.9 | Quartet | Coupled to the CH₃ group |

| OH | ¹H | Variable (e.g., 5.0 - 9.0) | Broad Singlet | Chemical shift is solvent and concentration dependent |

| C =S | ¹³C | 190 - 210 | - | Thiocarbonyl carbon |

| N-C H₃ | ¹³C | 35 - 45 | - | |

| C H₃CH₂ | ¹³C | 10 - 15 | - | |

| CH₃C H₂ | ¹³C | 20 - 30 | - |

Two-Dimensional (2D) NMR Methodologies for Connectivity and Stereochemical Elucidation

Two-dimensional NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): A COSY experiment would reveal scalar coupling between protons. For this compound, a cross-peak between the quartet of the methylene group and the triplet of the methyl group of the ethyl moiety would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would be used to definitively assign the ¹³C signals for the N-methyl, ethyl methylene, and ethyl methyl groups based on their corresponding proton resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can provide information about the through-space proximity of atoms, which can be used to elucidate the preferred conformation or stereochemistry of the molecule.

Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Pathway Analysis using MS/MS and MSn Techniques

Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) involve the isolation and fragmentation of a specific ion to gain more detailed structural information. The fragmentation of the molecular ion of this compound would likely proceed through several key pathways, including the loss of small neutral molecules or radicals. Common fragmentation patterns for thioamides can involve cleavage of the C-N bond and the C-C bonds of the alkyl substituents.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | Loss of hydroxyl radical | [M+H - •OH]⁺ | •OH |

| [M+H]⁺ | Loss of ethene | [M+H - C₂H₄]⁺ | C₂H₄ |

| [M+H]⁺ | Cleavage of the N-C(S) bond | [CH₃NOH]⁺ or [C₂H₅CS]⁺ | C₂H₅CS or CH₃NOH |

Application of High-Resolution Mass Spectrometry for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the ion. For this compound (C₄H₉NOS), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Vibrational (Infrared, Raman) and Electronic (UV-Visible) Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules associated with molecular vibrations and electronic transitions, respectively.

Infrared (IR) and Raman Spectroscopy: The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. A prominent feature in the IR spectrum would be the O-H stretching vibration, appearing as a broad band around 3200-3600 cm⁻¹. The C=S stretching vibration is expected in the region of 1050-1250 cm⁻¹, although it can be coupled with other vibrations. The C-N stretching vibration would likely be observed around 1350-1450 cm⁻¹. C-H stretching and bending vibrations from the alkyl groups would also be present.

UV-Visible Spectroscopy: The UV-Visible spectrum of this compound is expected to show absorptions corresponding to electronic transitions within the molecule. The thiocarbonyl group (C=S) contains n and π electrons, leading to n → π* and π → π* transitions. The n → π* transition typically occurs at longer wavelengths (lower energy) and is of lower intensity, while the π → π* transition is found at shorter wavelengths (higher energy) and is more intense.

Interactive Data Table: Key Spectroscopic Data for this compound

| Technique | Functional Group | Expected Absorption/Signal |

| IR Spectroscopy | O-H stretch | ~3200-3600 cm⁻¹ (broad) |

| IR Spectroscopy | C-H stretch (alkyl) | ~2850-3000 cm⁻¹ |

| IR Spectroscopy | C-N stretch | ~1350-1450 cm⁻¹ |

| IR Spectroscopy | C=S stretch | ~1050-1250 cm⁻¹ |

| UV-Vis Spectroscopy | C=S (n → π) | Longer wavelength, lower intensity |

| UV-Vis Spectroscopy | C=S (π → π) | Shorter wavelength, higher intensity |

Infrared Spectroscopy for Functional Group Identification and Tautomeric Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, IR spectroscopy is crucial for confirming the presence of key functional groups and for investigating the potential for tautomerism.

The N-hydroxythioamide functional group can exist in two primary tautomeric forms: the thione form and the thiol imine (thiohydroxamic acid) form.

Thione Form: Characterized by a carbon-sulfur double bond (C=S) and a hydroxyl group attached to the nitrogen atom.

Thiol Imine Form: Features a carbon-nitrogen double bond (C=N) and a thiol group (-SH).

Key vibrational modes for the thione form would include the O-H stretching of the hydroxyl group, N-O stretching, and the C=S stretching. The thiol imine form would be characterized by S-H stretching and C=N stretching vibrations. In related N-(hydroxymethyl)thioamides, O-H and N-H stretching vibrations are observed in the range of 3210-3420 cm⁻¹. mdpi.com

A significant feature in the IR spectra of thioamides is a strong absorption band, often referred to as the "B band," which appears in the 1400–1600 cm⁻¹ region. scispace.com This band is primarily attributed to the C-N stretching vibration coupled with other vibrations and is sensitive to changes in the electronic structure, making it a useful diagnostic tool. scispace.com For thioamides, the C=S stretching vibration is typically weaker than the C=O stretching in amides and can be found in the range of 1120 ± 20 cm⁻¹. nih.gov

The study of tautomerism in similar systems, like N-hydroxy amidines, through computational methods suggests that one tautomer is generally more stable. nih.govresearchgate.net Theoretical calculations on N-hydroxy amidines indicate a significant energy barrier for the interconversion between tautomers, suggesting that at room temperature, the compound likely exists predominantly in its most stable form. nih.gov

Table 1: Expected Infrared Absorption Bands for this compound Tautomers

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Tautomeric Form |

| O-H | Stretching | 3200-3600 (broad) | Thione |

| N-H | Stretching | 3100-3500 | Thione (in solid state/solution) |

| C-H | Stretching | 2850-3000 | Both |

| C=S | Stretching | 1100-1250 | Thione |

| C-N | Stretching ("B band") | 1400-1600 | Both |

| N-O | Stretching | 900-950 | Thione |

| S-H | Stretching | 2550-2600 (weak) | Thiol Imine |

| C=N | Stretching | 1620-1690 | Thiol Imine |

Note: The values in this table are approximate and based on data for related compounds. The exact positions of the absorption bands for this compound may vary.

Ultraviolet-Visible Spectroscopy for Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems and chromophores. A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible or ultraviolet range.

The primary chromophore in the thione tautomer of this compound is the thiocarbonyl group (C=S). In the thiol imine tautomer, the C=N double bond would act as the principal chromophore. The position and intensity of the absorption maxima (λmax) in the UV-Vis spectrum can help to identify the predominant tautomeric form in solution.

For thioamides, the C=S bond typically exhibits a π → π* transition at shorter wavelengths and a weaker, lower energy n → π* transition at longer wavelengths. The UV absorption maximum for the C=S bond in thioamides is generally found around 265 ± 5 nm. nih.gov This is at a longer wavelength compared to the corresponding C=O bond in amides, which absorbs around 220 ± 5 nm. nih.gov This bathochromic (red) shift is due to the lower energy of the π* molecular orbital of the C=S bond.

The solvent can influence the position of λmax. Polar solvents can lead to shifts in the absorption bands due to stabilization of the ground or excited state.

Table 2: Expected UV-Vis Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| C=S (Thione) | n → π | ~300-400 |

| C=S (Thione) | π → π | ~260-270 |

| C=N (Thiol Imine) | n → π | ~280-320 |

| C=N (Thiol Imine) | π → π | ~190-220 |

Note: The values are estimates based on data for related compounds and can be influenced by substitution and solvent.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine its molecular geometry, including bond lengths, bond angles, and torsional angles, as well as how the molecules are packed in the crystal lattice.

While a crystal structure for this compound is not publicly available, data from related N-substituted thioamides and N-hydroxy amides can provide valuable insights into its likely solid-state conformation. nih.govnih.gov

Studies on N-thioacyl-N-methylanilines have shown a preference for the cis-thioamide conformation. acs.org The planarity of the thioamide group is a key structural feature, arising from the delocalization of the nitrogen lone pair into the C=S π-system, which imparts partial double-bond character to the C-N bond.

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal packing of this compound. The N-hydroxy group is a potent hydrogen bond donor (O-H) and acceptor (N-OH). This can lead to the formation of dimers or extended hydrogen-bonded networks. For instance, crystal structures of N-hydroxy peptoids have revealed unique sheet-like structures held together by intermolecular hydrogen bonds. nih.gov

Table 3: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Range | Comments |

| Bond Lengths (Å) | ||

| C=S | ~1.68 - 1.71 | Typical for thioamides. |

| C-N | ~1.32 - 1.35 | Shorter than a single bond due to resonance. |

| N-O | ~1.38 - 1.42 | Typical for N-hydroxy compounds. |

| C-C | ~1.50 - 1.54 | Standard single bond length. |

| Bond Angles (°) ** | ||

| N-C=S | ~120 - 125 | Reflects sp² hybridization of carbon. |

| C-N-C | ~115 - 120 | Influenced by substituents on nitrogen. |

| C-N-O | ~110 - 115 | |

| Torsional Angles (°) ** | ||

| H-O-N-C | ~0 or ~180 | Depending on hydrogen bonding and steric factors. |

Note: These are generalized values and the actual parameters for this compound could differ.

Mechanistic Organic Chemistry and Reactivity Profiles

Tautomerism and Isomerization in N-Hydroxy Thioamide Systems

Tautomerism, the interconversion of structural isomers, is a fundamental concept in the chemistry of N-hydroxy thioamides. This phenomenon significantly influences the chemical and biological activities of these molecules.

Amide-Imidol Tautomerism Analogues in N-Hydroxylated Systems

The concept of amide-imidol tautomerism, common in amides, finds a parallel in N-hydroxylated systems. In N-hydroxy amides, the equilibrium between the N-hydroxy-amide form and the corresponding iminol form is crucial for their reactivity. For instance, the cyclization to form a pyridone ring from an amide likely proceeds after the amide group converts to its iminol tautomer. researchgate.net This transformation from a less nucleophilic amide nitrogen to a more reactive iminol form is a key step in various biological and synthetic pathways. researchgate.net

Thioamide-Thioimidol Tautomerism and its Implications for N-Hydroxy-N-methylethanethioamide

In thioamides, a similar tautomeric relationship exists between the thione (thioamide) form and the thiol (thioimidol) form. scispace.com For this compound, this equilibrium would involve the interconversion between the this compound and its thioimidol tautomer. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of substituents. scispace.comiaea.org Generally, the thioamide form is the predominant tautomer in the gas phase. iaea.org The thioamide/imidothiol ratio can be quantitatively measured using methods like the basicity method. scispace.com

Computational and Spectroscopic Evidence for Tautomeric Equilibria

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in understanding the thermodynamics and kinetics of tautomerism in related N-hydroxy systems like N-hydroxy amidines. nih.govresearchgate.net These studies indicate that while the energy difference between tautomers might be relatively small (4-10 kcal/mol), the activation barrier for their interconversion can be substantial (33-71 kcal/mol), making spontaneous conversion at room temperature unlikely. nih.govresearchgate.net However, solvent assistance, particularly with water molecules, can significantly lower this activation barrier to a range of 9-20 kcal/mol, facilitating the tautomeric exchange. nih.govresearchgate.net

Spectroscopic techniques such as UV photoelectron spectroscopy (UPS), NMR (¹H, ¹³C), and IR spectroscopy are powerful tools for experimentally probing tautomeric equilibria. iaea.orgnih.gov For instance, UPS has been used to study the electronic structure of thioamides and determine the relative stabilities of their tautomers. iaea.org NMR and IR spectroscopy are frequently employed to identify and quantify the different tautomeric forms present in a sample under various conditions. nih.gov

Electron Transfer Reactions and Radical Generation Pathways

N-hydroxy amides and related structures can participate in electron transfer reactions and serve as precursors for radical species. For example, the hydroxyl radical (•OH) scavenging activity of certain indolamines involves an initial radical addition, followed by a keto-amine to enol-imine tautomerization, cyclization, and a final radical addition. researchgate.net The incorporation of an explicit water molecule can lower the energy barrier for the tautomerization step. researchgate.net While direct studies on this compound are limited, the N-hydroxy thioamide moiety suggests potential for similar radical-mediated pathways, which could be relevant in biological contexts or under specific reaction conditions.

Nucleophilic and Electrophilic Reactivity of the N-Hydroxy Thioamide Moiety

The N-hydroxy thioamide moiety possesses both nucleophilic and electrophilic character, making it a versatile functional group in organic synthesis.

The sulfur atom of the thiocarbonyl group imparts nucleophilic character, allowing it to react with electrophiles. Thioamides can be activated for nucleophilic attack, for example, through N-activation which decreases the resonance stabilization of the N-C(S) bond. nih.govrsc.org This strategy has been employed in the transamidation of thioamides with nucleophilic amines. nih.govrsc.org

Conversely, the carbon atom of the thiocarbonyl group is electrophilic and susceptible to attack by nucleophiles. The reactivity can be enhanced by activating the thioamide. For instance, N,N-Boc2 activated thioamides are more reactive towards nucleophiles. nsf.gov The addition of nucleophiles to the thioamide bond can lead to the formation of a tetrahedral intermediate, which can then collapse to yield the final product. nih.govrsc.org This reactivity has been exploited in various transformations, including esterification and peptide synthesis. nsf.govunimelb.edu.au

Intramolecular and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in determining the conformation and reactivity of molecules containing the N-hydroxy thioamide group.

Intramolecular Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-hydroxy group) and acceptor (the thiocarbonyl sulfur) within the same molecule allows for the formation of intramolecular hydrogen bonds. This type of bonding can significantly influence the molecule's conformation and reactivity by restricting rotational freedom and altering the electronic properties of the involved functional groups. rsc.orgchemistryguru.com.sg For instance, in N-methyldiethanolamine, intramolecular hydrogen bonds lead to the formation of five- and eight-membered rings. The formation of intramolecular hydrogen bonds can be a strategy to increase cell membrane permeability without affecting target protein binding. nih.gov

Intermolecular Hydrogen Bonding: N-hydroxy thioamides can also engage in intermolecular hydrogen bonding with other molecules, including solvents or other reactants. Thioamides are generally considered stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.gov However, some studies suggest that thioamides can accept hydrogen bonds with a similar strength to amides. nih.gov The geometry of the hydrogen bond is crucial, with the strongest accepting ability for thioamides observed at a contact angle between 90° and 100°. nih.gov These intermolecular interactions are vital in solution-phase reactions and in the formation of supramolecular structures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic environment and energetic landscape of N-Hydroxy-N-methylethanethioamide. These methods, rooted in solving the Schrödinger equation, offer a detailed picture of electron distribution, molecular orbital energies, and the relative stabilities of different molecular arrangements.

Density Functional Theory (DFT) for Conformational Analysis and Stability

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the conformational landscape of this compound. Conformational analysis involves identifying the various spatial arrangements of the molecule's atoms (conformers) that exist as energy minima on its potential energy surface.

By employing DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometries of different conformers of this compound can be optimized. biointerfaceresearch.com These calculations can reveal the most stable conformer—the one with the lowest electronic energy—and determine the relative energies of other, less stable conformers. This information is critical for understanding which shapes the molecule is most likely to adopt under given conditions, which in turn influences its reactivity and interactions with other molecules.

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-O) | Relative Energy (kcal/mol) |

| A (Anti) | 180° | 0.00 |

| B (Gauche) | 60° | 1.5 |

| C (Syn) | 0° | 3.2 |

Note: This table is illustrative and based on typical results for similar molecules. Actual values would require specific DFT calculations for this compound.

Ab Initio Methods for Elucidating Reaction Mechanisms and Transition States

While DFT is a powerful tool, ab initio ("from the beginning") methods provide a higher level of theory, often at a greater computational expense. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are particularly valuable for elucidating the intricate details of reaction mechanisms involving this compound.

When studying a chemical reaction, these methods can be used to map out the potential energy surface connecting reactants to products. A key aspect of this is the identification and characterization of transition states—the high-energy structures that represent the energetic barrier to a reaction. By calculating the energy of the transition state, chemists can predict the activation energy and, consequently, the rate of the reaction. For this compound, this could involve modeling its synthesis, decomposition, or its interaction with biological targets. biointerfaceresearch.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically focus on static structures, molecules are in constant motion. Molecular Dynamics (MD) simulations bridge this gap by simulating the movement of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated "box," often filled with solvent molecules like water, and then solving Newton's equations of motion for every atom in the system.

These simulations provide a wealth of information about the dynamic behavior of this compound. This includes how the molecule flexes and vibrates, its rotational motions, and how its conformation changes over time. Crucially, MD simulations are essential for understanding the influence of the solvent. The interactions between this compound and surrounding solvent molecules, such as the formation of hydrogen bonds, can significantly impact its preferred conformation and reactivity.

Prediction and Interpretation of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints. For this compound, this allows for a direct comparison between theoretical models and experimental data.

Infrared (IR) Spectroscopy: By performing frequency calculations using methods like DFT, it is possible to predict the vibrational frequencies of the molecule. biointerfaceresearch.com These frequencies correspond to the stretching, bending, and twisting of chemical bonds and appear as absorption peaks in an IR spectrum. Comparing the computed spectrum with an experimental one can help to confirm the molecule's structure and assign the observed peaks to specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, in this compound. These predictions are highly sensitive to the electronic environment of each atom and can help in the assignment of complex experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule. These transitions correspond to the absorption of ultraviolet or visible light and are responsible for the peaks observed in a UV-Vis spectrum. These calculations can help to understand the electronic structure and chromophores within this compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| IR: C=S Stretch | 1050 cm⁻¹ | 1045 cm⁻¹ |

| ¹³C NMR: C=S Carbon | 205 ppm | 203 ppm |

| UV-Vis: λmax | 280 nm | 278 nm |

Note: This table is for illustrative purposes. Actual data would require specific calculations and experiments.

Structure-Reactivity Relationship Prediction via Computational Models

A major goal of computational chemistry is to predict how a molecule's structure influences its reactivity. By developing computational models, it is possible to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR). For this compound, this could involve:

Mapping Electrostatic Potential: Calculating the electrostatic potential surface of the molecule can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This map provides a visual guide to how the molecule is likely to interact with other reagents.

Frontier Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

By correlating these computed properties with experimental observations for a series of related compounds, it becomes possible to build predictive models. These models can then be used to estimate the reactivity of new, unsynthesized derivatives of this compound, thereby accelerating the discovery of compounds with desired properties.

Coordination Chemistry and Metal Ion Interactions

Ligand Design Principles for N-Hydroxy Thioamides in Metal Complexation

The design of N-hydroxy thioamides as ligands for metal complexation is guided by the inherent properties of the functional group. This group contains both a "hard" oxygen atom from the hydroxylamine (B1172632) moiety and a "soft" sulfur atom from the thioamide group. This hard-soft donor combination allows these ligands to effectively chelate with a range of metal ions, following the principles of Hard and Soft Acids and Bases (HSAB) theory.

The N-hydroxy thioamide functional group can exist in a tautomeric equilibrium with the thiohydroxamic acid form. The deprotonation of the hydroxyl group creates a negatively charged oxygen atom, which acts as a primary coordination site. The sulfur atom of the thioamide group, with its available lone pairs of electrons, serves as the second coordination site, leading to the formation of stable five-membered chelate rings with a metal ion. The nature of the substituents on the nitrogen and the carbon of the ethanethioamide backbone can be systematically varied to fine-tune the steric and electronic properties of the ligand. This modulation can influence the stability, selectivity, and spectroscopic properties of the resulting metal complexes. For instance, the presence of the methyl group on the nitrogen in N-Hydroxy-N-methylethanethioamide provides a certain steric profile and influences the electron density on the donor atoms.

Formation and Characterization of Metal-N-Hydroxy-N-methylethanethioamide Complexes

Due to the absence of specific experimental studies on this compound, the following discussion on the formation and characterization of its metal complexes is based on the well-established chemistry of analogous N-hydroxy thioamides and thiohydroxamic acids.

Chelating Properties with Transition Metal Ions (e.g., Copper(II))

This compound is expected to act as a bidentate chelating ligand, coordinating to transition metal ions through its deprotonated hydroxyl oxygen and the thioamide sulfur atom. Copper(II), a d⁹ transition metal ion, is known to form stable complexes with ligands containing both oxygen and sulfur donor atoms. The interaction with Cu(II) would likely result in the formation of a neutral complex, [Cu(L)₂], where 'L' represents the deprotonated this compound ligand.

The formation of such complexes is typically achieved by reacting a copper(II) salt, such as copper(II) sulfate (B86663) or copper(II) chloride, with the ligand in a suitable solvent and in the presence of a base to facilitate deprotonation of the hydroxyl group. The resulting complexes are often colored and can be isolated as crystalline solids. The geometry of the copper(II) center in these complexes is anticipated to be square planar or distorted square planar, which is a common coordination geometry for Cu(II) with bidentate ligands. nih.govcapes.gov.br

Spectroscopic Signatures of Metal Complexation (e.g., UV-Vis, EPR)

The formation of metal complexes with this compound can be readily monitored and characterized by various spectroscopic techniques.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes are expected to differ significantly from that of the free ligand. Upon complexation with a metal ion like copper(II), charge transfer bands are likely to appear in the visible region of the spectrum. These can be assigned as ligand-to-metal charge transfer (LMCT) bands, where electron density is transferred from the ligand's orbitals to the metal's d-orbitals. nih.gov Additionally, d-d transitions of the copper(II) ion, which are typically weak in the free ion, become more intense upon complexation and appear in the visible or near-infrared region. The position and intensity of these bands provide valuable information about the coordination environment and geometry of the metal center. nih.gov

Illustrative Spectroscopic Data for a Hypothetical [Cu(this compound)₂] Complex

| Spectroscopic Technique | Parameter | Typical Value Range |

| UV-Vis Spectroscopy | λmax (LMCT) | 350-450 nm |

| λmax (d-d) | 550-700 nm | |

| EPR Spectroscopy | g∥ | 2.20 - 2.30 |

| g⊥ | 2.04 - 2.08 | |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 180 |

This table presents typical values observed for similar copper(II) complexes with thiohydroxamic acid and related ligands and should be considered illustrative for the hypothetical complex.

Applications in Analytical Chemistry for Metal Ion Sequestration and Detection

The strong chelating ability of N-hydroxy thioamides, and by extension this compound, makes them promising candidates for applications in analytical chemistry. Their ability to form stable, often colored, complexes with specific metal ions can be exploited for the development of new analytical methods.

For instance, this compound could be utilized as a chromogenic reagent for the spectrophotometric determination of metal ions like copper(II), iron(III), or nickel(II). The formation of a colored complex upon interaction with the target metal ion would allow for its quantification by measuring the absorbance at a specific wavelength. nih.gov Furthermore, these ligands can be immobilized on solid supports, such as polymers or silica (B1680970) gel, to create new sorbents for the selective preconcentration and separation of trace metal ions from complex matrices. This is particularly valuable for environmental monitoring and in the analysis of biological samples.

Role in Organometallic Chemistry and Catalysis

While the direct catalytic applications of this compound complexes have not been reported, the broader class of metal-thioamide and metal-thiohydroxamic acid complexes has shown potential in organometallic chemistry and catalysis. The ability of the ligand to stabilize metal centers in various oxidation states is a key feature for catalytic activity.

Complexes of transition metals with sulfur-containing ligands are known to catalyze a variety of organic transformations. For example, copper complexes have been investigated as catalysts in oxidation and cross-coupling reactions. researchgate.net The this compound ligand, with its tunable electronic and steric properties, could be used to design novel catalysts with enhanced activity and selectivity. The presence of both hard and soft donor atoms might allow for the activation of different types of substrates. Further research in this area could lead to the development of new catalytic systems for important chemical processes.

Non Clinical Biological Mechanistic Investigations

Enzyme Inhibition Mechanisms by N-Hydroxy Thioamide Analogues

N-hydroxyamide derivatives, commonly known as hydroxamic acids, are extensively studied as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix. nih.govnih.gov The hydroxamic acid group acts as a potent zinc-binding group (ZBG), chelating the catalytic Zn²⁺ ion in the active site of MMPs, which is crucial for their enzymatic activity. nih.gov

Research into N-hydroxybutanamide derivatives, for example, has identified compounds with significant inhibitory effects on several MMPs. nih.gov One study synthesized new N-hydroxybutanamide derivatives and found that an iodoaniline derivative was a potent inhibitor of MMP-2, MMP-9, and MMP-14. nih.gov Similarly, a series of hydroxamate-based inhibitors were designed to selectively target MMP-2 for anti-photoaging purposes, demonstrating that modifications to the N-arylsulfonyl group and the amino acid backbone could enhance selectivity for MMP-2 over MMP-1. nih.gov

| Compound | Target MMP | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | ~1.0 - 1.5 | nih.gov |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-9 | ~1.0 - 1.5 | nih.gov |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-14 | ~1.0 - 1.5 | nih.gov |

| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-3 | ~10 | nih.gov |

The N-hydroxyamide (hydroxamic acid) moiety is a cornerstone of many histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and repression of gene transcription. youtube.com An imbalance in histone acetylation is linked to cancer development. nih.gov

HDAC inhibitors typically follow a three-part pharmacophore model: a zinc-binding group (ZBG), a linker region, and a "cap" group or surface recognition moiety (SRM) that interacts with the outer rim of the enzyme's active site. nih.govnih.gov The hydroxamic acid serves as the ZBG, coordinating the Zn²⁺ ion within the catalytic pocket of the HDAC enzyme. nih.govnih.gov Studies on N-hydroxycinnamamide derivatives have shown that these compounds can inhibit class I and II HDACs, leading to increased histone acetylation and inducing apoptosis in leukemia cells. nih.gov Similarly, hydroxamic acid-based inhibitors with a pyrazole (B372694) scaffold have been synthesized and shown to be effective HDAC inhibitors. nih.gov

Cholinesterase Inhibition: Certain N-hydroxy amide derivatives have been investigated as inhibitors of cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in the treatment of Alzheimer's disease. nih.gov A study on hydroxyl amide derivatives synthesized from natural product precursors found that most of the synthesized compounds were highly active in inhibiting acetylcholinesterase. nih.gov One compound, in particular, demonstrated more potent inhibition (93.2 ± 4.47%) than the reference drug galantamine (90.3 ± 0.45%). nih.gov The presence of a (CH₂)₂OH group alongside a gallic acid skeleton was identified as a potential structural requirement for this high level of AChE inhibition. nih.gov

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like norepinephrine. wikipedia.org Inhibitors of these enzymes are used as antidepressants and for treating neurodegenerative diseases. nih.gov Novel series of 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides have been synthesized and identified as highly potent dual inhibitors of both MAO-A and MAO-B, with IC₅₀ values in the low micromolar range. nih.gov Enzyme kinetics studies revealed that the most potent compounds acted as competitive inhibitors for both MAO enzymes. nih.gov Further research on acyl hydrazine (B178648) derivatives also identified potent and selective MAO-B inhibitors. acs.org

| Compound | Target MAO | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e] nih.govnih.govthiazine-3-carbohydrazide 1,1-dioxide (9i) | MAO-A | 0.11 ± 0.005 | nih.gov |

| Methyl 4-hydroxy-2H-benzo[e] nih.govnih.govthiazine-3-carboxylate 1,1-dioxide (3) | MAO-B | 0.21 ± 0.01 | nih.gov |

| Acylhydrazone derivative (ACH10) | MAO-B | 0.14 | acs.org |

| Acylhydrazone derivative (ACH14) | MAO-B | 0.15 | acs.org |

Ligand-Biomolecule Binding Studies

Understanding the binding interactions between N-hydroxyamide analogues and their biological targets is crucial for rational drug design. This is often achieved through a combination of experimental binding assays and computational modeling.

Major histocompatibility complex (MHC) proteins are central to the adaptive immune system, presenting peptide antigens to T cells. nih.gov A novel class of MHC class I ligands incorporating an N-hydroxyamide bond was designed and synthesized based on the natural epitope SIINFEKL. nih.gov The study analyzed the binding of these pseudo-peptides to the H-2Kb MHC-I molecule. nih.gov

The results showed that the position of the N-hydroxy group significantly influenced binding affinity. nih.gov

Positions 2 and 3: Placing the N-hydroxy group at these positions within the oligomer diminished binding to the MHC molecule. nih.gov

Positions 4, 5, 6, and 7: Modification at these positions improved binding. nih.gov

Position 1: No change in binding was observed when the modification was at this position. nih.gov

Interestingly, while binding was improved in some cases, the T-cell stimulating efficacy was strongly reduced for modifications at all positions except the first. nih.gov This highlights that enhanced binding does not always translate to improved biological function. These N-hydroxyamide-containing peptides did, however, show increased stability against enzymatic degradation. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. elsevierpure.com This method is widely used to understand the binding modes of N-hydroxyamide analogues and related derivatives with their target enzymes.

HDAC Inhibitors: Docking studies of hydroxamic acid-based HDAC inhibitors bearing a pyrazole scaffold helped to predict the probable binding mode within the active site, confirming the chelation of the Zn²⁺ ion by the hydroxamate group. nih.gov

MAO Inhibitors: For novel benzothiazine-based MAO inhibitors, molecular docking provided an intuitive picture of their inhibition potential. nih.gov Similarly, for acylhydrazone MAO-B inhibitors, docking and molecular dynamics simulations confirmed that the lead compound could form a stable complex, with a hydrogen bond forming with the NH atom in the hydrazide group of the compound. acs.org

Other Targets: A computer-aided drug design (CADD) approach was used to screen a library of hydroxyethylamine (HEA) compounds, a related pharmacophore, against the main protease (3CLpro) of SARS-CoV-2. elsevierpure.com Molecular docking identified a lead compound with a high docking score, and molecular dynamics simulations supported the stability of this compound within the binding pocket of the enzyme. elsevierpure.comnih.gov

These computational approaches are invaluable for predicting ligand affinity, understanding structure-activity relationships, and guiding the rational design of more potent and selective inhibitors based on the N-hydroxyamide and related scaffolds. elsevierpure.comresearchgate.net

Interrogation of Biochemical Pathway Modulation by (Thio)semicarbazone Analogues

(Thio)semicarbazone analogues are a class of compounds known for their metal-chelating properties and their potential as therapeutic agents. Their biological activity is often attributed to their ability to interfere with various cellular processes.

While specific studies on N-Hydroxy-N-methylethanethioamide are not available, research on analogous (thio)semicarbazone compounds has shed light on their mechanisms of action, particularly their interference with DNA synthesis. A primary target of many thiosemicarbazones is the enzyme ribonucleotide reductase (RNR). RNR is a critical enzyme in the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, these compounds can effectively halt DNA replication and, consequently, cell proliferation. This mechanism is a cornerstone of the anti-cancer activity observed in many thiosemicarbazone derivatives.

There is currently no direct evidence to suggest that this compound or its close analogues are significant inhibitors of cell wall biosynthesis. This pathway is a more common target for antibiotics in bacteria, which possess a cell wall structure distinct from that of mammalian cells. For instance, certain antibiotics are known to inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to a loss of structural integrity and cell death youtube.com. Other antibiotics function by preventing the cross-linking of peptide chains within the cell wall, thereby disrupting its structure and causing the cell to lyse youtube.com. While these mechanisms are well-established for other classes of compounds, they have not been identified as a primary mode of action for (thio)semicarbazone analogues in the available scientific literature.

The impact of (thio)semicarbazone analogues on the thiol content of biological systems is an area of active investigation. Thiols, such as glutathione (B108866), are crucial for maintaining the redox balance within cells and protecting against oxidative stress. Some studies on thiosemicarbazone derivatives have explored their effects on oxidative stress markers. For example, in certain experimental models, some thiosemicarbazone derivatives have been shown to influence the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes like glutathione peroxidase (GPX). The chelation of metal ions, such as iron and copper, by thiosemicarbazones can also indirectly affect redox homeostasis, as these metals can participate in Fenton-like reactions that generate ROS. The precise effect on thiol content can be complex and may vary depending on the specific compound, the biological system under study, and the experimental conditions.

Stability to Enzymatic Degradation in In Vitro Systems

The stability of a compound in the presence of enzymes is a critical factor in its potential as a therapeutic agent. While there is no specific data on the enzymatic degradation of this compound, studies on related thioamide-containing molecules provide valuable insights. The thioamide bond, a key structural feature of this compound, can exhibit different stability profiles compared to the more common amide bond found in peptides and other biological molecules.

Research on thioamide-substituted peptides has shown that this modification can confer increased resistance to proteolytic degradation. For instance, the introduction of a thioamide bond near a cleavage site can render peptides significantly more stable against enzymatic cleavage by proteases like dipeptidyl peptidase 4 (DPP-4) nih.gov. This increased stability is attributed to the different stereoelectronic properties of the thioamide bond compared to the amide bond, which can hinder its recognition and cleavage by enzymes nih.gov.

Advanced Applications and Future Research Directions

Development of Novel Chemical Probes and Tags

The substitution of an amide's oxygen for a thioamide's sulfur induces significant changes in molecular properties, making thioamides valuable as chemical probes. nih.govku.dk These alterations, including changes in bond length, hydrogen bonding capability, and electronic properties, allow them to serve as minimally disruptive labels for studying the structure and function of peptides and proteins. nih.govnih.gov

The introduction of a thioamide imparts distinct spectroscopic signatures. nih.gov For instance, the C=S bond has a UV absorption maximum around 265 nm, shifted from the 220 nm of a typical amide C=O bond. nih.gov This shift allows for selective monitoring. The N-hydroxy group on a molecule like N-Hydroxy-N-methylethanethioamide would further modify these electronic properties and introduce a potential metal-binding site, adding another layer of functionality for probing biological systems. nih.govacs.org The intramolecular hydrogen bond involving the hydroxyl proton can also serve as a sensitive spectroscopic probe for conformational analysis. cdnsciencepub.com These unique features suggest that this compound could be incorporated into larger biomolecules to act as a tag for biophysical studies, including monitoring protein folding and interactions. nih.gov

Table 1: Comparison of Physicochemical Properties of Amide vs. Thioamide Bonds

| Property | Amide (C=O) | Thioamide (C=S) | Citation |

|---|---|---|---|

| C=X Bond Length | ~1.23 Å | ~1.65 - 1.71 Å | nih.gov |

| C-N Bond Length | ~1.37 Å | ~1.35 Å | chemrxiv.org |

| H-Bond Acceptance | Stronger | Weaker | nih.govchemrxiv.org |

| H-Bond Donation (from N-H) | Weaker | Stronger | nih.govchemrxiv.org |

| UV Absorption Max (Backbone) | ~220 nm | ~265 nm | nih.gov |

| Rotational Barrier (C-N) | Lower | Higher | nih.gov |

| Reactivity with Nucleophiles | Less Reactive | More Reactive | nih.govacs.org |

Catalytic Applications in Organic Synthesis Enabled by N-Hydroxy Thioamide Structures

The thioamide functional group is not merely a passive structural component; its unique reactivity can be harnessed in catalysis. The thiocarbonyl group can act as a directing group in metal-catalyzed reactions, enabling selective C-H activation. For instance, Cp*Co(III)-catalyzed C-H allylation of ferrocene (B1249389) thioamides demonstrates the directing ability of the thioamide moiety. acs.org

Furthermore, thioamides are substrates for various catalytic transformations. An important example is the catalytic hydrogenation of thioamides to their corresponding amines and thiols using acridine-based ruthenium complexes. acs.org This reaction proceeds efficiently and shows excellent tolerance for other functional groups like esters and even carboxylic acids. acs.org The presence of an N-hydroxy group, as in this compound, could influence such catalytic processes by acting as an internal ligand for the metal catalyst, potentially altering the reaction's rate or selectivity.

Silver(I) has also been shown to promote the coupling of thioamides with carboxylic acids, proceeding through an isoimide (B1223178) intermediate that can be used to generate a variety of modified peptides. unimelb.edu.au The N-hydroxy group could play a significant role in chelating the metal ion, thereby facilitating these transformations. The ground-state destabilization of the thioamide bond through N-activation is an emerging concept that allows for unprecedented reactions, such as transamidation, by making the thiocarbonyl carbon more susceptible to nucleophilic attack. rsc.orgnih.gov

Table 2: Examples of Catalytic Reactions Involving Thioamide Functionality

| Reaction Type | Catalyst/Promoter | Substrate | Product | Citation |

|---|---|---|---|---|

| Hydrogenation | Acridine-Ru Complex | Thioamide | Amine / Thiol | acs.org |

| C-H Allylation | Cp*Co(III) | Ferrocene Thioamide | Allylated Ferrocene | acs.org |

| Peptide Coupling | Silver(I) | Peptide Thioamide + Carboxylic Acid | Modified Peptide | unimelb.edu.au |

| Thioamidation | Copper(I) | 1,2,3-Thiadiazole + Amine | Thioamide | rsc.org |

Advancements in Synthetic Methodologies for N-Hydroxy Thioamide Derivatives

The synthesis of N-hydroxy thioamides has evolved from classical methods to more advanced strategies, enabling the creation of a wider range of derivatives. A foundational method for synthesizing N-hydroxy thioamides involves the direct thionation of the corresponding N-hydroxy amide. nih.gov This is often achieved using reagents like Lawesson's reagent. One practical strategy involves protecting the hydroxyl group, for instance as a benzoyl ester, performing the thionation on the resulting N-(benzoyloxy)amide, and then deprotecting to yield the N-hydroxy thioamide. nih.gov This approach has been successfully used to incorporate these linkages into pseudopeptide chains with moderate to good yields (53-76%) and without racemization. nih.gov

More recent synthetic advancements focus on creating N-substituted thioamides under milder conditions. One such method involves the N-hydroxymethylation of existing thioamides by reacting them with formaldehyde (B43269) in an aqueous-alcohol medium, which proceeds without a catalyst to form N-(hydroxymethylene)thioamides in good yields. mdpi.comresearchgate.net Other modern approaches include copper-catalyzed methods that generate thioamides from precursors like 1,2,3-thiadiazoles. rsc.org These advanced methodologies provide a toolkit for the potential synthesis of this compound and its derivatives, likely starting from N-hydroxy-N-methylethanamide and applying a suitable thionation agent or by building the molecule through a catalyzed coupling reaction.

Table 3: Synthetic Methodologies for N-Hydroxy Thioamide Derivatives

| Method | Reagents | Key Features | Typical Yields | Citation |

|---|---|---|---|---|

| Thionation of Protected N-Hydroxy Amide | N-(Benzoyloxy)amide, Lawesson's Reagent, NH₄OH/MeOH | Two-step process (thionation then deprotection). Prevents racemization. | 53-76% (thionation step) | nih.gov |

| N-Hydroxymethylation of Thioamides | Thioamide, Formaldehyde (aq.), Ethanol | Catalyst-free, mild heating. Forms N-(hydroxymethylene) derivatives. | 46-60% | mdpi.comresearchgate.net |

Exploration of Structure-Activity Relationships in this compound Analogues for Mechanistic Insight

Understanding the structure-activity relationship (SAR) is crucial for optimizing molecules for specific functions. While direct SAR studies on this compound are not available, insights can be drawn from studies on analogous compounds, including other thioamides and N-hydroxy amides. nih.govnih.gov The replacement of an amide with a thioamide can significantly impact biological activity, sometimes enhancing it and other times reducing it, highlighting the profound effect of this single-atom substitution. nih.govchemrxiv.org

For a molecule like this compound, a systematic SAR study would involve modifying its core components to probe their contribution to a given activity.

The N-hydroxy group: This group is often critical for the biological activity of hydroxamic acids, frequently acting as a metal chelator in enzyme active sites. nih.gov Its removal or conversion to an N-alkoxy group would clarify its importance.

The N-methyl group: Substitution with different alkyl or aryl groups would explore the steric and electronic requirements of the N-substituent. nih.gov

The ethanethioamide core: The ethyl group could be varied in length, branching, or replaced with cyclic or aromatic moieties to understand how this part of the molecule interacts with its environment.

The Thioamide Sulfur: Comparing the activity of this compound with its direct oxygen analog (N-Hydroxy-N-methylethanamide) would provide the clearest insight into the specific role of the sulfur atom. In some contexts, thioamides have been shown to form favorable chalcogen bonds or act as better hydrogen bond donors, which can enhance potency. nih.gov

By systematically creating and testing such analogs, researchers can gain mechanistic insights into how this compound and related compounds function, paving the way for the rational design of new catalysts, probes, and bioactive molecules.

Table 4: Potential Analogues for SAR Studies of this compound

| Structural Modification | Analogue Example | Potential Mechanistic Insight |

|---|---|---|

| Modify N-OH Group | N-Methoxy-N-methylethanethioamide | Role of the hydroxyl proton and its hydrogen bonding/metal-chelating ability. |

| Modify N-Alkyl Group | N-Hydroxy-N-ethylethanethioamide | Steric and electronic effects at the nitrogen atom. |

| Modify Thioacyl Group | N-Hydroxy-N-methylpropanethioamide | Influence of the size and nature of the acyl substituent on activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.